2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate

Description

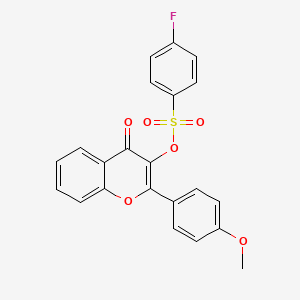

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is a synthetic chromenone derivative featuring a 4-methoxyphenyl substituent at the 2-position of the chromen-4-one core and a 4-fluorobenzenesulfonate ester at the 3-position. The 4-methoxyphenyl group enhances electron donation, while the 4-fluorobenzenesulfonate moiety introduces electron-withdrawing and polar characteristics, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXBLBKBIWNBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the chromenone core in the presence of a Lewis acid catalyst like aluminum chloride.

The final step involves the sulfonation of the methoxyphenyl-chromenone intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluorine atom in the sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate.

Reduction: 2-(4-methoxyphenyl)-4-hydroxy-4H-chromen-3-yl 4-fluorobenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a chromenone structure, which is significant in medicinal chemistry due to its biological activity. The molecular formula is C18H14O5S, with a molecular weight of approximately 342.36 g/mol. Its structure includes a methoxy group and a fluorobenzenesulfonate moiety, which enhance its pharmacological properties.

Anticancer Activity

Research indicates that coumarin derivatives, including 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by targeting various cellular pathways:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the inhibition of protein kinases and caspases, leading to disrupted cell cycle progression and increased cell death .

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that a related coumarin derivative exhibited potent antitumor activity against human breast cancer cells, suggesting similar potential for this compound .

Antiviral Properties

The compound has also been explored for its antiviral effects, particularly against viruses such as HIV and HCV.

- Mechanism of Action : It is believed that the compound interferes with viral replication by inhibiting specific enzymes crucial for viral life cycles, such as reverse transcriptase in HIV .

- Case Study : Research on similar coumarin derivatives has shown effectiveness in reducing viral load in infected cells, supporting the potential application of this compound in antiviral therapies .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have been studied for their anti-inflammatory properties.

- Mechanism of Action : The compound may inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in the inflammatory response .

- Case Study : A review article indicated that coumarin derivatives can significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Data Table: Summary of Applications

| Application | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of protein kinases and apoptosis induction | Journal of Medicinal Chemistry |

| Antiviral | Inhibition of viral replication enzymes | Patent JP2003504327A |

| Anti-inflammatory | Inhibition of cyclooxygenase and lipoxygenase | PMC11447453 |

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ectonucleotidases, preventing the hydrolysis of nucleotides like ATP. This inhibition can modulate various physiological processes, including inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-Trimethylbenzenesulfonate (CAS: 298217-84-2) Substituent Comparison: The ethoxy group (in place of methoxy) increases steric bulk but reduces electron-donating capacity compared to methoxy. Optical Properties: Ethoxy groups typically induce a smaller redshift than methoxy due to weaker resonance effects. The trimethylbenzenesulfonate may disrupt π-π stacking, reducing fluorescence quantum yield relative to the target compound .

5-[(4-Oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one (Compound 4 in )

- Core Modification : Replaces the sulfonate ester with a diazaphosphinane-thione ring. This alters electronic properties, introducing sulfur-based electron-withdrawing effects and reducing conjugation compared to the fluorobenzenesulfonate group in the target compound .

- Biological Relevance : Diazaphosphinane derivatives are explored for enzyme inhibition, whereas sulfonate esters are more common in prodrug design or as solubility-enhancing groups .

Fluorescent Chromenones with 4-Methoxyphenyl and 4-Fluorophenyl Substituents () Emission Intensity: Compounds like 5d (2-(4-methoxyphenyl)- and 4-(4-fluorophenyl)-substituted) exhibit the highest fluorescence quantum yields due to synergistic electron donation (methoxy) and withdrawal (fluoro), mirroring the target compound’s substituent combination . Stokes Shift: The target compound’s 4-fluorobenzenesulfonate group may increase polarity, leading to larger Stokes shifts compared to non-sulfonated analogs (e.g., 5a–g in ) .

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group enhances fluorescence, while the 4-fluorobenzenesulfonate balances polarity and stability. Ethoxy or bulky sulfonates reduce these effects .

- Biological Potential: The 4-fluorobenzenesulfonate group, seen in HIV inhibitors (), suggests the target compound could be optimized for antiviral activity .

Biological Activity

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzenesulfonate is a synthetic compound derived from the chromenone family, known for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chromenone core, which is often associated with various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, modifications in the chromenone structure have led to enhanced inhibition of these enzymes, suggesting potential use in treating cognitive disorders .

- Antioxidant Properties : Compounds within the chromenone class have demonstrated significant antioxidant activities, which help in reducing oxidative stress—a factor implicated in various diseases, including cancer and neurodegeneration. The presence of methoxy and fluorine substituents may enhance these properties by stabilizing radical species .

- Apoptosis Induction : Some studies indicate that chromenone derivatives can act as inhibitors of anti-apoptotic proteins (e.g., Bcl-2), promoting apoptosis in cancer cells. This mechanism is particularly relevant for developing anticancer therapies .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving a derivative of the chromenone class demonstrated neuroprotective effects in a zebrafish model of epilepsy. The compound improved survival rates and reduced seizure-like behaviors by modulating neurotransmitter levels and reducing oxidative stress markers . This suggests that similar compounds could be beneficial in treating neurological disorders.

Safety and Toxicity

Preliminary assessments indicate that derivatives of this compound exhibit acceptable safety profiles in vitro, with low cytotoxicity against normal cell lines such as SH-SY5Y and HepG2 . However, further studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.